

# Meta-analysis of clinical trials involving Retapamulin for skin infections

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Retapamulin*

Cat. No.: *B1680546*

[Get Quote](#)

## Retapamulin for Skin Infections: A Meta-Analysis of Clinical Trials

A Comparative Guide for Researchers and Drug Development Professionals

**Retapamulin**, a topical pleuromutilin antibiotic, has emerged as a significant treatment option for uncomplicated superficial skin infections. This guide provides a comprehensive meta-analysis of key clinical trials, comparing the efficacy and safety of **retapamulin** against other topical and oral antibiotics, as well as a placebo. The data is presented to aid researchers, scientists, and drug development professionals in understanding the clinical performance and therapeutic potential of **retapamulin**.

## Comparative Efficacy of Retapamulin

A meta-analysis of randomized controlled trials demonstrates that **retapamulin** is a comparably effective and safe treatment for impetigo and other uncomplicated superficial skin infections.[\[1\]](#) The analysis, which included studies published between 2006 and 2014, found no statistically significant difference in clinical success rates between **retapamulin** and other treatment regimens after seven days of treatment and at follow-up.[\[1\]](#)

The primary comparators in these trials were oral cephalexin, topical sodium fusidate, and a placebo. The following tables summarize the quantitative data from these key clinical trials.

**Table 1: Clinical Success Rates of Retapamulin vs. Comparators**

| Comparator         | Indication                             | Retapamulin<br>Clinical<br>Success<br>Rate | Comparator<br>Clinical<br>Success<br>Rate | Patient<br>Population                  | Study<br>Design                                                           |
|--------------------|----------------------------------------|--------------------------------------------|-------------------------------------------|----------------------------------------|---------------------------------------------------------------------------|
| Oral Cephalexin    | Secondarily Infected Traumatic Lesions | 89.5% (Per-Protocol)[2]                    | 91.9% (Per-Protocol)[2]                   | Adults and Children                    | Randomized, Double-Blind, Double-Dummy, Active-Controlled, Multicenter[2] |
| Oral Cephalexin    | Secondarily Infected Dermatitis        | 85.9%                                      | 89.7%                                     | Adults and Children                    | Randomized Controlled Trial[3]                                            |
| Sodium Fusidate 2% | Impetigo                               | 99.1% (Per-Protocol)[4]<br>[5]             | 94.0% (Per-Protocol)[4]<br>[5]            | Adults and Children ( $\geq 9$ months) | Randomized, Observer-Blinded, Noninferiority, Phase III[4][5]             |
| Placebo            | Primary Impetigo                       | 85.6%<br>(Intention-to-Treat)[6][7][8]     | 52.1%<br>(Intention-to-Treat)[6][7][8]    | Adults and Children                    | Randomized, Double-Blind, Multicenter[6]<br>[7][8]                        |
| Placebo            | Secondarily Infected Traumatic Lesions | 74.8%                                      | 66.4%                                     | Adults and Children ( $\geq 2$ months) | Randomized, Double-Blind, Placebo-Controlled, Parallel-Group, Phase 3[9]  |

**Table 2: Bacteriological Efficacy of Retapamulin vs. Comparators**

| Comparator         | Indication                      | Retapamulin Bacteriologic Success Rate | Comparator Bacteriologic Success Rate | Patient Population                     | Notes                  |
|--------------------|---------------------------------|----------------------------------------|---------------------------------------|----------------------------------------|------------------------|
| Oral Cephalexin    | Secondarily Infected Dermatitis | 87.2%                                  | 91.8%                                 | Adults and Children                    | At follow-up visit.[3] |
| Sodium Fusidate 2% | Impetigo                        | 98.3% (Per-Protocol)                   | 93.9% (Per-Protocol)                  | Adults and Children ( $\geq 9$ months) | At end of therapy.[10] |

**Table 3: Adverse Events**

A meta-analysis of adverse events found that the incidence of adverse events was highest in patients receiving cephalexin (25.03%), followed by placebo (23.68%).[11] Sodium fusidate had the lowest incidence of adverse events (14.53%).[11] Common adverse events reported in the **retapamulin** group included headache (1.8%), diarrhea (1.5%), application site irritation (1.4%), and nasopharyngitis (1.3%).[11] In a placebo-controlled trial for primary impetigo, pruritus at the application site was the most common adverse effect, reported by 6% of patients in the **retapamulin** group and 1% in the placebo group.[6][7][8]

## Experimental Protocols

The clinical trials included in this meta-analysis followed rigorous methodologies to ensure the validity of their findings.

### Retapamulin vs. Oral Cephalexin for Secondarily Infected Traumatic Lesions

- Study Design: Two identical, randomized, double-blind, double-dummy, active-controlled, multicenter studies were conducted.[2]
- Patient Population: 1904 patients with secondarily infected traumatic lesions.[2][12]

- Treatment Regimen:
  - **Retapamulin** 1% ointment applied topically twice daily for 5 days.[2]
  - Oral cephalaxin 500 mg twice daily for 10 days.[2]
- Primary Efficacy Endpoint: Clinical response at the follow-up visit (7-9 days post-therapy), categorized as success or failure.[2]

## Retapamulin vs. Sodium Fusidate for Impetigo

- Study Design: A randomized (2:1 ratio), observer-blinded, noninferiority, phase III study.[4][5]
- Patient Population: 519 adult and pediatric subjects (aged  $\geq$  9 months) with impetigo.[4][5]
- Treatment Regimen:
  - **Retapamulin** 1% ointment applied twice daily for 5 days.[4][5]
  - Sodium fusidate 2% ointment applied three times daily for 7 days.[4][5]
- Primary Efficacy Endpoint: Clinical response at the end of therapy.

## Retapamulin vs. Placebo for Primary Impetigo

- Study Design: A randomized, double-blind, multicenter study.[6][7]
- Patient Population: 213 patients were randomized, with 139 evaluable patients in the **retapamulin** group and 71 in the placebo group.[6][7]
- Treatment Regimen:
  - Topical **retapamulin** 1% ointment applied twice daily for 5 days.[6][7]
  - Topical placebo ointment applied twice daily for 5 days.[6][7]
- Primary Efficacy Endpoint: Clinical response after 7 days (intention-to-treat analysis).[6][7]  
Patients were followed for 14 days with three clinic visits for clinical and laboratory evaluations.[6][7]

## Mechanism of Action: Signaling Pathway

**Retapamulin** is a protein synthesis inhibitor that selectively targets the bacterial ribosome.[13] It exerts its antibacterial effect by binding to a unique site on the 50S subunit of the bacterial ribosome, specifically interacting with ribosomal protein L3 at the peptidyl transferase center (PTC).[14][15][16] This binding action inhibits peptidyl transfer, preventing the formation of peptide bonds and ultimately halting protein synthesis.[15][16] This distinct mechanism of action minimizes the likelihood of cross-resistance with other classes of antibiotics.[15]



[Click to download full resolution via product page](#)

Caption: **Retapamulin's mechanism of action, inhibiting bacterial protein synthesis.**

## Meta-Analysis Workflow

The workflow for the meta-analysis of **retapamulin** clinical trials involved a systematic process of study identification, selection, data extraction, and analysis.



[Click to download full resolution via product page](#)

Caption: Workflow of the meta-analysis for **retapamulin** clinical trials.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. The Efficacy, Safety and Tolerability of Retapamulin as a Treatment Option for Impetigo and Other Uncomplicated Superficial Skin Infections: A Meta-analysis | Ciulianto | The Indonesian Biomedical Journal [inabj.org]
- 2. dovepress.com [dovepress.com]
- 3. Topical retapamulin ointment (1%, wt/wt) twice daily for 5 days versus oral cephalaxin twice daily for 10 days in the treatment of secondarily infected dermatitis: results of a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topical retapamulin ointment, 1%, versus sodium fusidate ointment, 2%, for impetigo: a randomized, observer-blinded, noninferiority study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Efficacy and safety of retapamulin ointment as treatment of impetigo: randomized double-blind multicentre placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The safety and efficacy of topical retapamulin ointment versus placebo ointment in the treatment of secondarily infected traumatic lesions: a randomized, double-blind superiority study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Topical Retapamulin Ointment, 1%, versus Sodium Fusidate Ointment, 2%, for Impetigo: A Randomized, Observer-Blinded, Noninferiority Study - ProQuest [proquest.com]
- 11. oaji.net [oaji.net]
- 12. Retapamulin | Johns Hopkins ABX Guide [hopkinsguides.com]
- 13. Retapamulin - Wikipedia [en.wikipedia.org]
- 14. brieflands.com [brieflands.com]
- 15. Retapamulin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Retapamulin? [synapse.patsnap.com]
- To cite this document: BenchChem. [Meta-analysis of clinical trials involving Retapamulin for skin infections]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680546#meta-analysis-of-clinical-trials-involving-retapamulin-for-skin-infections]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)